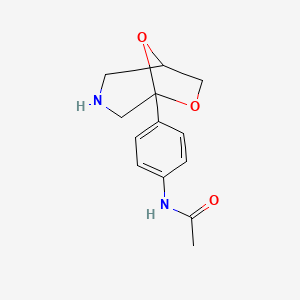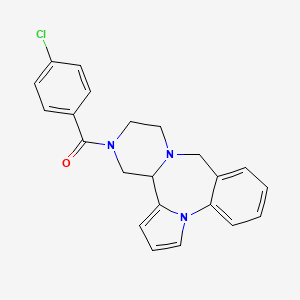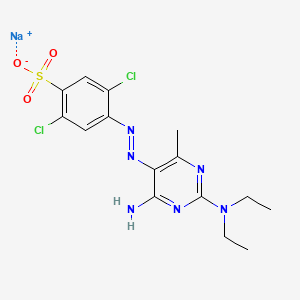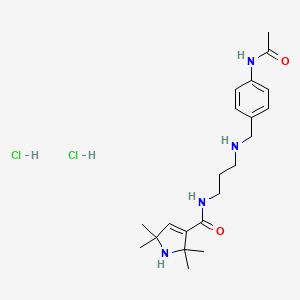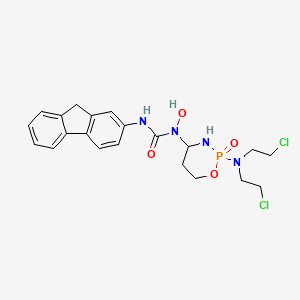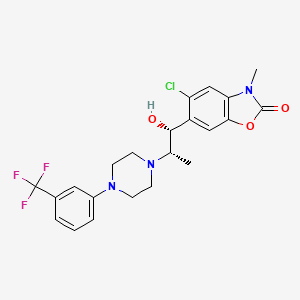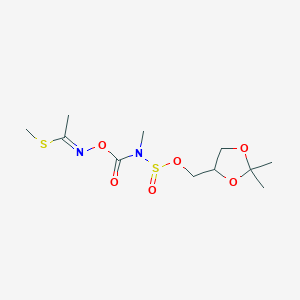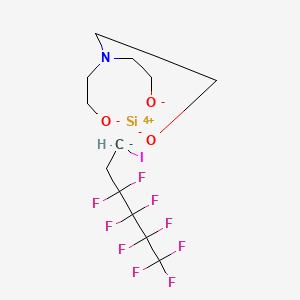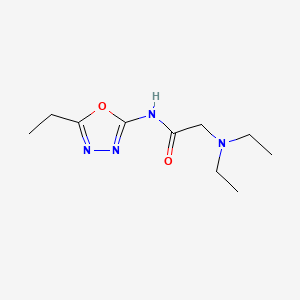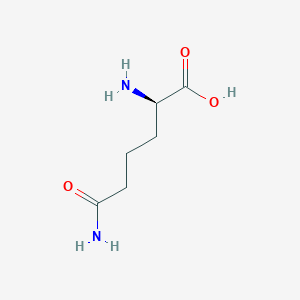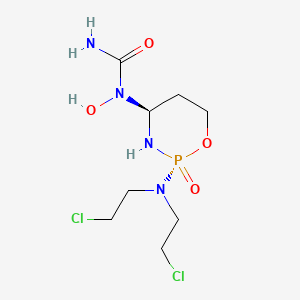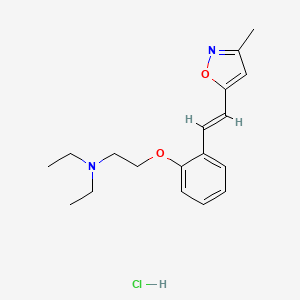
Ethanamine, N,N-diethyl-2-(2-(2-(3-methyl-5-isoxazolyl)ethenyl)phenoxy)-, monohydrochloride, (E)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethanamine, N,N-diethyl-2-(2-(2-(3-methyl-5-isoxazolyl)ethenyl)phenoxy)-, monohydrochloride, (E)- is a complex organic compound with a molecular formula of C16H23ClN2O2. This compound is characterized by its unique structure, which includes an isoxazole ring, a phenoxy group, and an ethanamine moiety. It is commonly used in various scientific research applications due to its distinctive chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Ethanamine, N,N-diethyl-2-(2-(2-(3-methyl-5-isoxazolyl)ethenyl)phenoxy)-, monohydrochloride, (E)- typically involves multiple steps. The process begins with the preparation of the isoxazole ring, followed by the introduction of the phenoxy group and the ethanamine moiety. The final step involves the formation of the monohydrochloride salt.
Isoxazole Ring Formation: The isoxazole ring is synthesized through a cyclization reaction involving a nitrile oxide and an alkyne.
Phenoxy Group Introduction: The phenoxy group is introduced via a nucleophilic substitution reaction, where a phenol reacts with a suitable leaving group.
Ethanamine Moiety Addition: The ethanamine moiety is added through a reductive amination reaction, where an aldehyde or ketone reacts with an amine in the presence of a reducing agent.
Monohydrochloride Salt Formation: The final step involves the addition of hydrochloric acid to form the monohydrochloride salt.
Industrial Production Methods
In industrial settings, the production of Ethanamine, N,N-diethyl-2-(2-(2-(3-methyl-5-isoxazolyl)ethenyl)phenoxy)-, monohydrochloride, (E)- is typically carried out in large-scale reactors under controlled conditions. The process involves the use of high-purity reagents and solvents to ensure the quality and yield of the final product. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to maximize the efficiency of the synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
Ethanamine, N,N-diethyl-2-(2-(2-(3-methyl-5-isoxazolyl)ethenyl)phenoxy)-, monohydrochloride, (E)- undergoes various types of chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, where it reacts with oxidizing agents to form oxidized products.
Reduction: Reduction reactions involve the addition of hydrogen or the removal of oxygen, leading to the formation of reduced products.
Substitution: Substitution reactions involve the replacement of one functional group with another, resulting in the formation of substituted products.
Common Reagents and Conditions
Oxidation Reagents: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction Reagents: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution Reagents: Common reagents for substitution reactions include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, cyanide).
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives, while reduction reactions may produce reduced derivatives. Substitution reactions result in the formation of substituted products with different functional groups.
Applications De Recherche Scientifique
Ethanamine, N,N-diethyl-2-(2-(2-(3-methyl-5-isoxazolyl)ethenyl)phenoxy)-, monohydrochloride, (E)- has a wide range of scientific research applications, including:
Chemistry: The compound is used as a reagent in various organic synthesis reactions, including the preparation of complex molecules and the study of reaction mechanisms.
Biology: In biological research, the compound is used to study the effects of specific chemical modifications on biological systems, including enzyme activity and protein interactions.
Medicine: The compound has potential therapeutic applications, including the development of new drugs and the study of drug-receptor interactions.
Industry: In industrial applications, the compound is used as an intermediate in the synthesis of various chemicals and materials.
Mécanisme D'action
The mechanism of action of Ethanamine, N,N-diethyl-2-(2-(2-(3-methyl-5-isoxazolyl)ethenyl)phenoxy)-, monohydrochloride, (E)- involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to specific receptors or enzymes, leading to changes in their activity. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
Ethanamine, N,N-diethyl-2-(2-(2-(3-methyl-5-isoxazolyl)ethenyl)phenoxy)-, monohydrochloride, (E)- can be compared with other similar compounds, such as:
Ethanamine, N,N-diethyl-2-(2-(3-methyl-5-isoxazolyl)phenoxy)-, monohydrochloride: This compound lacks the ethenyl group present in the target compound, resulting in different chemical properties and reactivity.
Ethanamine, N,N-diethyl-2-(4-(2-(3-methyl-5-isoxazolyl)ethenyl)phenoxy)-, monohydrochloride: This compound has a different substitution pattern on the phenoxy group, leading to variations in its chemical behavior and applications.
The uniqueness of Ethanamine, N,N-diethyl-2-(2-(2-(3-methyl-5-isoxazolyl)ethenyl)phenoxy)-, monohydrochloride, (E)- lies in its specific structure, which imparts distinctive chemical properties and reactivity, making it valuable for various scientific research applications.
Propriétés
Numéro CAS |
139193-86-5 |
|---|---|
Formule moléculaire |
C18H25ClN2O2 |
Poids moléculaire |
336.9 g/mol |
Nom IUPAC |
N,N-diethyl-2-[2-[(E)-2-(3-methyl-1,2-oxazol-5-yl)ethenyl]phenoxy]ethanamine;hydrochloride |
InChI |
InChI=1S/C18H24N2O2.ClH/c1-4-20(5-2)12-13-21-18-9-7-6-8-16(18)10-11-17-14-15(3)19-22-17;/h6-11,14H,4-5,12-13H2,1-3H3;1H/b11-10+; |
Clé InChI |
MYYKVPPYIYKUKQ-ASTDGNLGSA-N |
SMILES isomérique |
CCN(CC)CCOC1=CC=CC=C1/C=C/C2=CC(=NO2)C.Cl |
SMILES canonique |
CCN(CC)CCOC1=CC=CC=C1C=CC2=CC(=NO2)C.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


